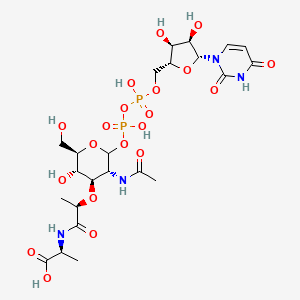
3,7-二甲基辛-2,6-二烯腈
描述
3,7-Dimethylocta-2,6-dienenitrile, also known as 3,7-Dimethylocta-2,6-dienenitrile, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-Dimethylocta-2,6-dienenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109052. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-Dimethylocta-2,6-dienenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dimethylocta-2,6-dienenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
3,7-二甲基辛-2,6-二烯腈: 已被提议根据CLP法规被归类为基因毒性类别1B,因为它能够在小鼠的体细胞和精原细胞中引起染色体畸变 。此特性对于药物研究很重要,特别是在化疗剂的开发中,其中基因毒性可能是针对癌细胞的所需作用机制。
材料科学
在材料科学中,该化合物的物理化学性质,例如其222°C的沸点及其液态物理形式,使其成为合成先进材料和聚合物的候选者 。其在高温下的稳定性可能有利于创造耐热材料。
环境科学
该化合物对环境的潜在影响是研究的主题。 其分类和标签建议包括对其环境命运和行为的评估,这对于评估其生态风险和制定环境修复策略至关重要 。
分析化学
3,7-二甲基辛-2,6-二烯腈: 由于其定义明确的物理化学性质,可作为色谱分析中的标准品或参考化合物 。
农业化学
该化合物与天然存在的萜类化合物的结构相似性表明其在农业化学中的潜在应用,可能用作合成信息素或害虫控制策略中的试剂 。
食品和香料行业
鉴于其与单萜类化合物的关系,3,7-二甲基辛-2,6-二烯腈可能在食品和香料行业中用作调味剂或添加剂,有助于食品产品的香气特征 。
化妆品行业
该化合物可以探索其在化妆品行业的用途,特别是在香水制造中,因为它具有挥发性,并且可能有助于香料的组成 。
毒理学
毒理学研究对于了解3,7-二甲基辛-2,6-二烯腈的安全特性至关重要。 其基因毒性潜力需要进行彻底的研究以确定安全的操作实践和暴露限值,尤其是在职业环境中 。
作用机制
Target of Action
3,7-Dimethylocta-2,6-dienenitrile, also known as Geranitrile , is a synthetic compound that has been studied for its genotoxic effects . The primary targets of this compound are the genetic material within cells, specifically the chromosomes .
Mode of Action
The compound interacts with the genetic material in cells, causing chromosomal aberrations . This interaction and the resulting changes can lead to genotoxic effects, which means it can damage the genetic information within a cell causing mutations, which can lead to cancer .
Biochemical Pathways
The genotoxic effects suggest that it may interfere with dna replication and cell division . The downstream effects of these disruptions can include cell death or the development of cancerous cells .
Pharmacokinetics
It is known that the compound is practically insoluble in water, but soluble in alcohol and oils . This suggests that its bioavailability could be influenced by these factors .
Result of Action
The primary result of the action of 3,7-Dimethylocta-2,6-dienenitrile is genotoxicity . In studies, it has been shown to cause chromosomal aberrations in both somatic and spermatogonial cells . This can lead to mutations and potentially the development of cancer .
Action Environment
The action, efficacy, and stability of 3,7-Dimethylocta-2,6-dienenitrile can be influenced by various environmental factors. Additionally, it has been noted that the compound forms explosive mixtures with air on intense heating , indicating that temperature and pressure could also impact its stability and action .
生化分析
Biochemical Properties
3,7-Dimethylocta-2,6-dienenitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive metabolites, which may have implications for cellular function and toxicity. Additionally, 3,7-Dimethylocta-2,6-dienenitrile has been found to interact with certain proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3,7-Dimethylocta-2,6-dienenitrile on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,7-Dimethylocta-2,6-dienenitrile can lead to changes in the expression of genes involved in oxidative stress responses and inflammation . Additionally, it has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . These effects can have significant implications for cell function and overall health.
Molecular Mechanism
At the molecular level, 3,7-Dimethylocta-2,6-dienenitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 3,7-Dimethylocta-2,6-dienenitrile has been shown to inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species . This inhibition can result in increased oxidative stress and potential cellular damage. Additionally, 3,7-Dimethylocta-2,6-dienenitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,7-Dimethylocta-2,6-dienenitrile in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that 3,7-Dimethylocta-2,6-dienenitrile is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . These findings highlight the importance of considering temporal effects when studying the biological impact of 3,7-Dimethylocta-2,6-dienenitrile.
Dosage Effects in Animal Models
The effects of 3,7-Dimethylocta-2,6-dienenitrile vary with different dosages in animal models. Low doses of this compound have been shown to have minimal adverse effects, while higher doses can lead to significant toxicity . For instance, high doses of 3,7-Dimethylocta-2,6-dienenitrile have been associated with liver damage and increased oxidative stress in animal studies . These findings suggest that careful consideration of dosage is essential when evaluating the safety and efficacy of 3,7-Dimethylocta-2,6-dienenitrile in biological systems.
Metabolic Pathways
3,7-Dimethylocta-2,6-dienenitrile is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, leading to the formation of reactive metabolites . Additionally, 3,7-Dimethylocta-2,6-dienenitrile can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of 3,7-Dimethylocta-2,6-dienenitrile within cells and tissues have been studied to understand its localization and accumulation. This compound is rapidly absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These findings provide insights into the potential sites of action and toxicity of 3,7-Dimethylocta-2,6-dienenitrile.
Subcellular Localization
The subcellular localization of 3,7-Dimethylocta-2,6-dienenitrile has been investigated to understand its effects on cellular activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and endoplasmic reticulum . These localizations can influence its activity and interactions with other biomolecules, potentially affecting cellular metabolism and signaling pathways . Additionally, post-translational modifications and targeting signals may play a role in directing 3,7-Dimethylocta-2,6-dienenitrile to specific subcellular compartments .
属性
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSDJLATUNSSI-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C#N)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884174 | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-39-7, 5146-66-7 | |
| Record name | Geranonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citralva | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl nitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethylocta-2,6-dienenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3,7-dimethyl-2,6-octadienenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W889CV0E9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 3,7-dimethylocta-2,6-dienenitrile and the honeybee odorant binding protein OBP14?
A1: Understanding how odorants like 3,7-dimethylocta-2,6-dienenitrile interact with odorant binding proteins (OBPs) in insects like honeybees is crucial for several reasons.
- Insect Olfaction: OBPs are the first point of contact for odorants in an insect's olfactory system. Studying these interactions provides valuable insights into the mechanisms of odor recognition and discrimination in insects. []
Q2: What techniques were used to study the interaction between 3,7-dimethylocta-2,6-dienenitrile and OBP14 in this study?
A2: While the abstract doesn't provide specific details on the methodology, the title suggests that the researchers likely used techniques such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1224961.png)

![N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B1224965.png)

![2-(3-ethylphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide](/img/structure/B1224967.png)
![N-[2-methyl-5-(1-piperidinylsulfonyl)phenyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224970.png)




![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1224980.png)



